

Navigating the Therapeutic Landscape of EP300/CREBBP Inhibition: A Comparative Analysis

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Compound of Interest		
Compound Name:	Ep300/CREBBP-IN-2	
Cat. No.:	B15140443	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic window and preclinical performance of the novel EP300/CREBBP inhibitor, **Ep300/CREBBP-IN-2**, alongside its key competitors: A-485, iP300w, and CPI-1612. This analysis is based on publicly available experimental data to aid in the strategic advancement of epigenetic therapies.

The dual histone acetyltransferases (HATs), EP300 and its paralog CREBBP, are critical regulators of gene expression, and their dysregulation is implicated in various cancers. As such, they have emerged as promising therapeutic targets. A key challenge in their therapeutic exploitation lies in achieving a favorable therapeutic window, balancing on-target anti-tumor efficacy with potential toxicities arising from the essential roles of these enzymes in normal cellular function. This guide synthesizes available data to facilitate an objective comparison of **Ep300/CREBBP-IN-2** and its competitors.

Quantitative Performance Analysis

The following tables summarize the key in vitro and in vivo performance metrics for **Ep300/CREBBP-IN-2** and its competitors. It is important to note that a direct comparison of the therapeutic window is challenging due to the absence of head-to-head preclinical toxicology studies. The presented data is compiled from various independent studies, and experimental conditions may differ.



Inhibitor	Target	IC50 (μM)	Reference
Ep300/CREBBP-IN-2	EP300	0.052	[1]
CREBBP	0.148	[1]	
A-485	p300	0.06	[2]
СВР	0.0026	[2]	
iP300w	p300 (H3K9 acetylation)	0.033	[3][4]
CPI-1612	EP300 HAT	0.0081	[5]
Full-length EP300	<0.0005	[5]	
Full-length CBP	0.0029	[5]	

Table 1: In Vitro Potency of EP300/CREBBP Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values of the inhibitors against their target enzymes. Lower values indicate higher potency.



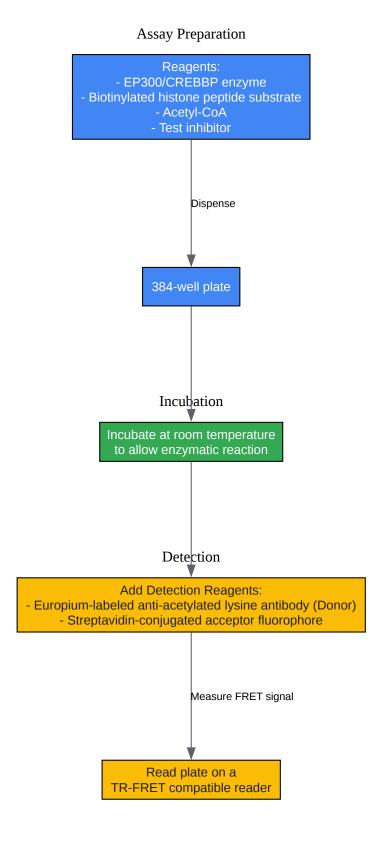
Inhibitor	Cancer Model	Dosing Regimen	Efficacy	Toxicity	Reference
A-485	Castrate- Resistant Prostate Cancer Xenograft	Not specified	Inhibited tumor growth	Moderate 9% body weight loss, which was reversible.	
iP300w	CIC-DUX4 Sarcoma Xenograft	1.4 mg/kg, twice daily	Suppressed tumor growth	Not specified	[6]
FSHD Mouse Model	0.3 mg/kg/day, intraperitonea lly	Inhibited DUX4- mediated transcription	Not specified	[7]	
CPI-1612	JEKO-1 Mantle Cell Lymphoma Xenograft	0.5 mg/kg, PO BID	67% Tumor Growth Inhibition (TGI)	Well-tolerated	[5][8]
ER+ Breast Cancer (MCF7) Xenograft	Not specified	Dose- dependent inhibition of tumor growth	All doses were well tolerated.	[9]	

Table 2: In Vivo Efficacy and Toxicity of Competitor EP300/CREBBP Inhibitors. This table summarizes the reported in vivo performance of the competitor compounds in various preclinical cancer models. The absence of data for **Ep300/CREBBP-IN-2** in this category highlights a current knowledge gap.

Experimental Methodologies In Vitro HAT Inhibition Assay (TR-FRET)

The in vitro potency of EP300/CREBBP inhibitors is commonly determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.





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Caption: Workflow for a typical TR-FRET based HAT inhibition assay.



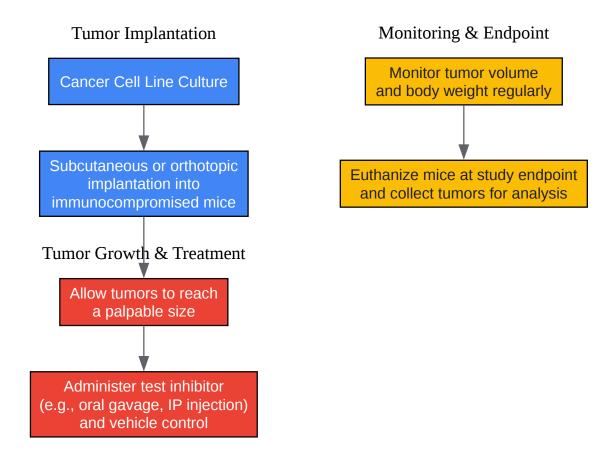
Protocol:

- Reaction Setup: In a 384-well plate, the EP300 or CREBBP enzyme, a biotinylated histone peptide substrate (e.g., H3K27), and acetyl-CoA are combined in an appropriate assay buffer.
- Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., Ep300/CREBBP-IN-2) are added to the wells.
- Enzymatic Reaction: The plate is incubated at room temperature to allow the HAT enzyme to acetylate the histone substrate.
- Detection: A solution containing a Europium-labeled antibody that specifically recognizes the
 acetylated histone mark (donor fluorophore) and a streptavidin-conjugated acceptor
 fluorophore is added. The streptavidin binds to the biotinylated histone peptide.
- Signal Measurement: If the histone is acetylated, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured using a TR-FRET plate reader. The intensity of the FRET signal is inversely proportional to the inhibitory activity of the compound.
- Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Efficacy Study

The anti-tumor efficacy of EP300/CREBBP inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.





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Caption: General workflow for an in vivo xenograft efficacy study.

Protocol:

- Cell Preparation: Human cancer cells are cultured in vitro to the desired number.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.
- Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
- Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).



- Treatment: Mice are randomized into treatment and control groups. The test inhibitor is administered according to a specific dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.
- Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Body weight is monitored as an indicator of toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., target engagement biomarkers).
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

Protocol:

- Animal Selection: A small cohort of healthy mice is used for the study.
- Dose Escalation: A starting dose is selected based on in vitro cytotoxicity data. The drug is administered to a small group of mice (e.g., 3-5 mice).
- Toxicity Monitoring: Mice are closely monitored for a defined period for signs of toxicity, including weight loss (typically a loss of >15-20% is considered a dose-limiting toxicity), changes in behavior, and other clinical signs.
- Dose Adjustment: If no significant toxicity is observed, the dose is escalated in a new cohort of mice. If dose-limiting toxicities are observed, the dose is reduced.
- MTD Determination: The MTD is defined as the highest dose at which no more than a specified number of animals experience dose-limiting toxicities.

Signaling Pathway

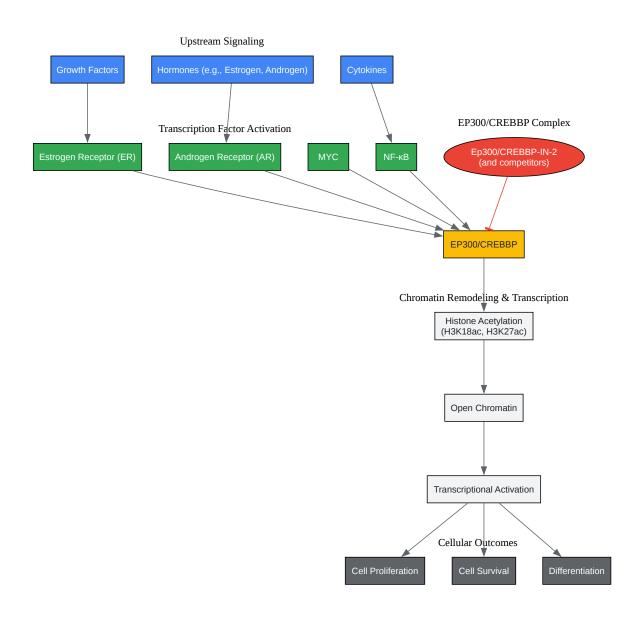






EP300 and CREBBP are transcriptional co-activators that play a central role in integrating various signaling pathways to regulate gene expression. They are recruited to chromatin by transcription factors, where they acetylate histones (primarily H3K18 and H3K27) and other proteins, leading to a more open chromatin structure and transcriptional activation. Inhibition of their HAT activity is expected to reverse these effects, leading to the downregulation of key oncogenic pathways.





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Caption: Simplified signaling pathway involving EP300/CREBBP.



Concluding Remarks

Ep300/CREBBP-IN-2 demonstrates potent in vitro inhibition of both EP300 and CREBBP. While direct comparative in vivo data for **Ep300/CREBBP-IN-2** is not yet publicly available, the preclinical data for its competitors highlight the potential for this class of inhibitors to achieve significant anti-tumor efficacy at well-tolerated doses. A critical factor for the clinical success of any EP300/CREBBP inhibitor will be its therapeutic index. The observation that selective EP300 degradation can avoid toxicities such as thrombocytopenia, which has been associated with dual inhibitors, suggests that inhibitor selectivity may be a key determinant of the therapeutic window. Further preclinical development of **Ep300/CREBBP-IN-2**, including comprehensive in vivo efficacy and toxicology studies, will be crucial to fully assess its therapeutic potential relative to the existing landscape of EP300/CREBBP inhibitors. This guide serves as a foundational resource for researchers to navigate the current understanding of these promising epigenetic modulators.

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